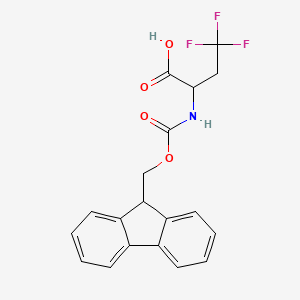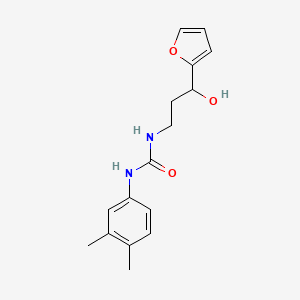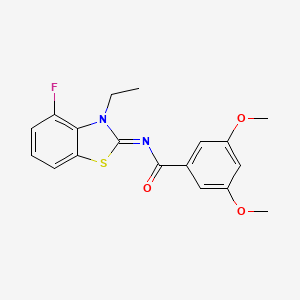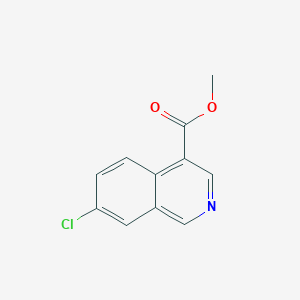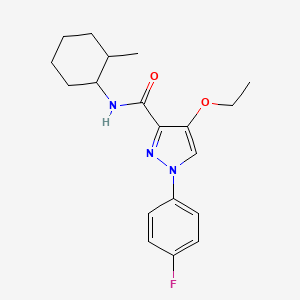![molecular formula C27H30N2O6 B2610603 2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid CAS No. 2378501-50-7](/img/structure/B2610603.png)
2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid is a useful research compound. Its molecular formula is C27H30N2O6 and its molecular weight is 478.545. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Decarboxylative Acylation
Research has shown that 1,4-Diazabicyclo[2.2.2]octane (DABCO) can effectively catalyze the decarboxylative acylation of carboxylic acids, including α-ketocarboxylic and cinnamic acids, without metal catalysts. This process yields a variety of α-keto and α,β-unsaturated amides and esters in good to excellent yields, suggesting that derivatives of the diazabicyclo[2.2.2]octane framework, similar to the compound , could be utilized in synthetic organic chemistry for constructing complex molecules (Zhang et al., 2017).
Molecular Tiling and Hydrogen Bonding
The study of molecular interactions and hydrogen bonding patterns of diazabicyclo[2.2.2]octane derivatives with aromatic polycarboxylic acids reveals intricate tiling patterns and hydrogen bonding networks. Such insights could inform the design and synthesis of novel materials or molecular frameworks incorporating the fluorenylmethyloxycarbonyl moiety for advanced applications (Meehan et al., 1997).
Chemo- and Stereoselective Synthesis
Research demonstrates the use of diazabicyclo[2.2.2]octane derivatives in chemo- and stereoselective synthesis, such as the dirhodium(II)-catalyzed C-H insertion reaction. This process synthesizes optically active, highly functionalized cyclopentanes, indicating the potential of the compound for facilitating stereoselective synthetic routes (Yakura et al., 1999).
Solid Phase Synthesis
The synthesis of 1,5-diazabicyclo[3.3.0]octane-2-carboxylic acids through solid-phase cycloaddition highlights the utility of diazabicyclo[2.2.2]octane frameworks in developing rigid templates for the synthesis of diverse molecules. This approach could be relevant for the design and production of molecules based on the chemical structure in focus, especially in medicinal chemistry and drug design (Bicknell & Hird, 1996).
Co-crystal and Salt Formation
Studies on the mechanochemical preparation of adducts (co-crystals and molecular salts) of diazabicyclo[2.2.2]octane with aromatic polycarboxylic acids demonstrate the compound's role in the formation of solid-state structures. Such research could be indicative of the potential applications of the fluorenylmethyloxycarbonyl moiety in materials science, particularly in the design of new crystalline materials for technological applications (Marivel et al., 2010).
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O6/c1-26(2,3)35-24(32)28-16-27(23(30)31)13-12-17(28)14-29(27)25(33)34-15-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22H,12-16H2,1-3H3,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQNCWQBGSGYRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC1CN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
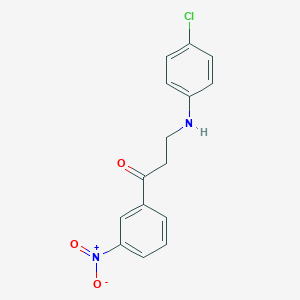
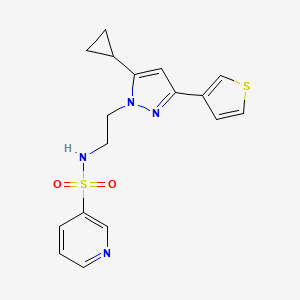
![N-(1-cyano-1,2-dimethylpropyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide](/img/structure/B2610525.png)
![1-(4-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)ethanone](/img/structure/B2610526.png)
![2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2610529.png)
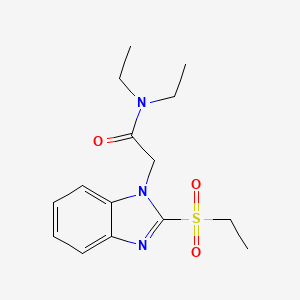
![1-[(4-methylphenyl)sulfonyl]-1H-indole-2-carbaldehyde](/img/structure/B2610531.png)
![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2610532.png)

